molecular formula C17H16N2O2S2 B2841648 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea CAS No. 1797762-91-4

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea

Cat. No. B2841648
CAS RN: 1797762-91-4
M. Wt: 344.45
InChI Key: IYBDWHJQJNPUKV-UHFFFAOYSA-N
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Description

The compound “1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea” is a complex organic molecule that contains thiophene rings . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications, including in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives, including the compound , serve as a potential class of biologically active compounds. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The hydroxyurea moiety in this compound suggests potential applications in cancer therapy or other disease treatments.

Organic Semiconductors and Electronics

Thiophene-based molecules play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Their unique electronic properties make them valuable for developing efficient electronic devices .

Corrosion Inhibition

Thiophene derivatives find use as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metal surfaces from corrosion makes them relevant for applications in various industries .

Serotonin Modulation

The maleate salt of a related thiophene compound acts as a serotonin antagonist. Investigating the serotoninergic system and its role in mood disorders or neurodegenerative diseases could be a relevant avenue .

Synthetic Methodology

Researchers can also study the synthetic pathways to prepare this compound. Understanding its synthesis, reactivity, and scalability is essential for its broader applications.

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. The biological activity of thiophene derivatives can vary widely depending on their specific structure .

Future Directions

Thiophene derivatives continue to be a topic of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on synthesizing new thiophene derivatives and investigating their properties and potential applications.

properties

IUPAC Name

1-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-16(12-8-9-22-11-12)15-7-6-14(23-15)10-18-17(21)19-13-4-2-1-3-5-13/h1-9,11,16,20H,10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBDWHJQJNPUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea

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